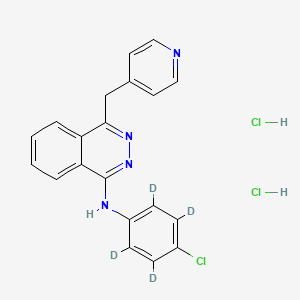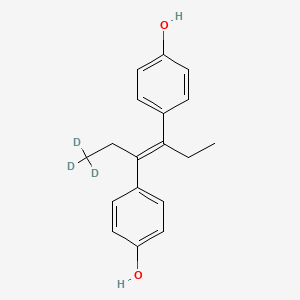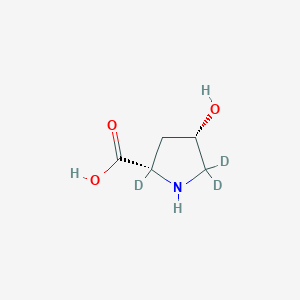
cis-4-Hydroxy-L-proline-d3 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3: is a deuterated form of cis-4-hydroxy-L-proline, a proline analogue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 can be synthesized through chemical and enzymatic methods. One common synthetic route involves the hydroxylation of L-pipecolic acid using L-proline cis-4-hydroxylases. The reaction typically requires the presence of α-ketoglutarate and ascorbic acid to maintain the stability of Fe (II) ions, which are crucial for the hydroxylation process .
Industrial Production Methods: Industrial production of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 often involves large-scale enzymatic hydroxylation processes. These processes are optimized to ensure high yields and purity of the final product. The use of whole-cell catalysis and continuous supplementation of Fe (II) ions are common strategies to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline derivatives, while reduction can produce proline analogues with altered functional groups .
Aplicaciones Científicas De Investigación
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in inhibiting collagen synthesis, making it valuable in research related to fibrosis and other collagen-related disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 involves its ability to inhibit collagen synthesis. The compound prevents the deposition of triple-helical collagen on the cell layer, thereby inhibiting fibroblast growth. This action is mediated through the inhibition of prolyl hydroxylase, an enzyme crucial for collagen biosynthesis .
Comparación Con Compuestos Similares
Trans-4-Hydroxy-L-Proline: Another hydroxyproline isomer with similar structural properties but different biological activities.
Trans-3-Hydroxy-L-Proline: A minor analogue of hydroxyproline with distinct physiological roles.
CIS-4-HYDROXY-L-PROLINE: The non-deuterated form of the compound with similar inhibitory effects on collagen synthesis
Uniqueness: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 is unique due to its deuterated nature, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
134.15 g/mol |
Nombre IUPAC |
(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |
Clave InChI |
PMMYEEVYMWASQN-SHLVEUKBSA-N |
SMILES isomérico |
[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |
SMILES canónico |
C1C(CNC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


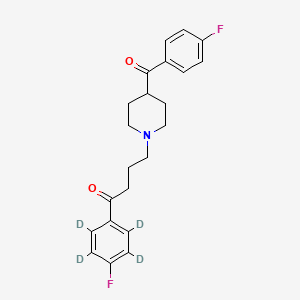

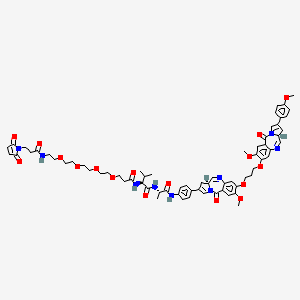

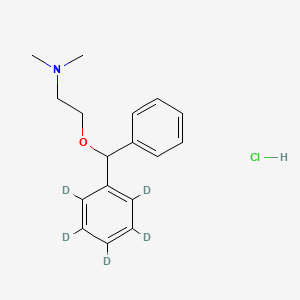
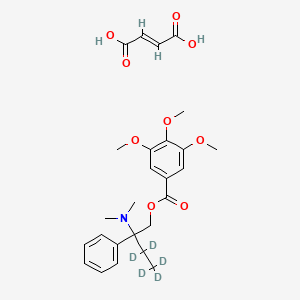
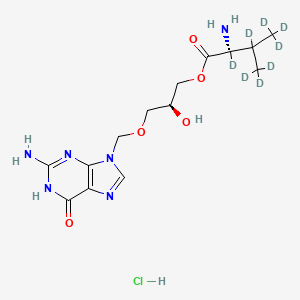
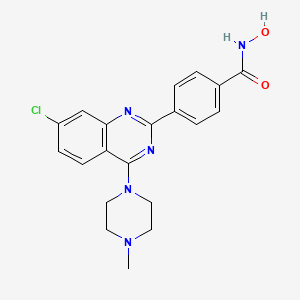
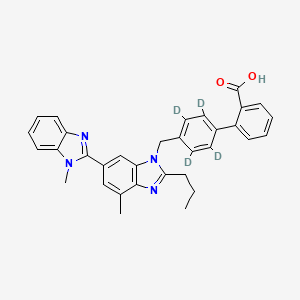

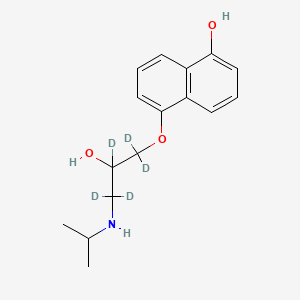
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
